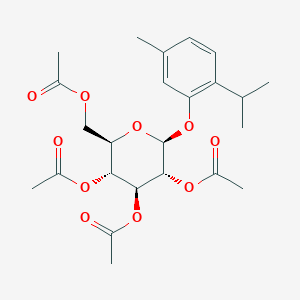
Tetraacetyl-thymol-beta-D-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NIOSH/LZ5980370 is a compound studied and documented by the National Institute for Occupational Safety and Health (NIOSH) This compound is part of a broader effort to understand and mitigate chemical hazards in the workplace
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/LZ5980370 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods include the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of NIOSH/LZ5980370 follows standardized protocols to ensure consistency and safety. The production process involves large-scale chemical reactions, often conducted in specialized reactors to maintain optimal conditions for the synthesis .
化学反応の分析
Types of Reactions
NIOSH/LZ5980370 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound .
科学的研究の応用
NIOSH/LZ5980370 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials .
作用機序
The mechanism of action of NIOSH/LZ5980370 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
NIOSH/LZ5980370 can be compared with other similar compounds, such as:
Volatile Organic Compounds (VOCs): These compounds share similar properties and applications in various fields.
Polycyclic Aromatic Hydrocarbons (PAHs): These compounds have similar chemical structures and are studied for their environmental and health impacts
Uniqueness
What sets NIOSH/LZ5980370 apart from these similar compounds is its specific chemical structure and unique properties
特性
分子式 |
C24H32O10 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1 |
InChIキー |
ZFXQDMCMNZYJHB-GNADVCDUSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















